molecular formula C19H23BrN2O3S B185017 1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 5994-42-3

1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B185017
CAS RN: 5994-42-3
M. Wt: 439.4 g/mol
InChI Key: MXPFZKGBTAPXGI-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (compound A) is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promising results in various studies, especially in the field of neuroscience.

Mechanism of Action

Compound A acts as a competitive antagonist of the 5-HT7 receptor. It binds to the receptor and prevents the binding of serotonin, which is the endogenous ligand for this receptor. By blocking the activity of the receptor, compound A can modulate various downstream signaling pathways that are involved in physiological processes such as circadian rhythm, memory, and learning.
Biochemical and Physiological Effects:
Compound A has been shown to modulate various physiological processes that are regulated by the 5-HT7 receptor. For example, it has been shown to enhance memory consolidation and improve cognitive performance in animal models. It has also been shown to regulate circadian rhythm and sleep-wake cycles, which can have implications for the treatment of sleep disorders such as insomnia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound A in lab experiments is its potency and selectivity as a 5-HT7 receptor antagonist. This makes it a valuable tool compound for studying the role of this receptor in various physiological processes. However, one limitation of using compound A is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on compound A. One area of interest is its potential use in the treatment of sleep disorders such as insomnia. By regulating circadian rhythm and sleep-wake cycles, compound A may offer a novel approach to treating these disorders. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. By enhancing memory consolidation and cognitive performance, compound A may offer a new avenue for treating these disorders. Finally, further studies are needed to fully understand the mechanism of action of compound A and its downstream signaling pathways, which may reveal new targets for drug development in the future.

Synthesis Methods

The synthesis of compound A involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-(methylsulfonyl)phenylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the compound can be confirmed using techniques such as NMR and HPLC.

Scientific Research Applications

Compound A has been studied for its potential use as a tool compound in neuroscience research. It has been shown to be a potent and selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as circadian rhythm, memory, and learning. By blocking the activity of the 5-HT7 receptor, compound A can help researchers better understand the role of this receptor in these processes.

properties

CAS RN

5994-42-3

Product Name

1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Molecular Formula

C19H23BrN2O3S

Molecular Weight

439.4 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23BrN2O3S/c1-15-3-6-17(7-4-15)26(23,24)22-11-9-21(10-12-22)14-16-5-8-19(25-2)18(20)13-16/h3-8,13H,9-12,14H2,1-2H3

InChI Key

MXPFZKGBTAPXGI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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